molecular formula C13H12BrNO2 B2991436 Ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate CAS No. 55417-64-6

Ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate

Cat. No. B2991436
CAS RN: 55417-64-6
M. Wt: 294.148
InChI Key: ASDNBQXYDPUCHU-UHFFFAOYSA-N
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Description

The compound “Ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate” is a complex organic molecule. It contains an ethyl group, a bromophenyl group, a cyanobut-2-enoate group. The presence of these functional groups suggests that this compound may have interesting chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The bromophenyl group might undergo reactions typical of aromatic halides, while the cyanobut-2-enoate group might participate in reactions typical of cyano and enoate groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of a bromine atom might increase its molecular weight and potentially its boiling point .

Scientific Research Applications

Molecular Interactions and Crystal Packing

Research has demonstrated that compounds similar to Ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate exhibit unique molecular interactions, such as N⋯π and O⋯π interactions, rather than direct hydrogen bonding. These interactions contribute to the compound's crystal packing properties. For instance, ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates display rare N⋯π interaction, alongside C–H⋯N and C–H⋯O hydrogen bonds, forming intricate molecular architectures like zigzag double-ribbons and 1-D double-columns. This highlights the compound's significance in understanding non-traditional bonding interactions within crystal structures, potentially influencing the design of new materials and pharmaceuticals (Zhang, Wu, & Zhang, 2011).

Synthesis of Pharmaceuticals and Organic Compounds

Ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate serves as a precursor or intermediate in the synthesis of various pharmaceuticals and organic molecules. The synthesis of ethyl cyanoethylphenylacetate, a compound structurally related to Ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate, has been outlined as an important step in producing drugs like hexamidine and phenobarbital. This illustrates the compound's role in pharmaceutical synthesis, underpinning its importance in developing therapeutic agents (Vitvitskaya, Naidis, Katsnel'son, & Karpinskaya, 1981).

Moreover, the compound's derivatives have been utilized as building blocks in radical cyclization reactions to synthesize tri- and tetra-cyclic heterocycles. These synthetic applications showcase its versatility in creating complex molecular structures, essential for discovering new drugs and materials (Allin et al., 2005).

Mechanism of Action

The mechanism of action of this compound is not clear without knowing its intended use or biological target. If it’s intended to be a drug, it would depend on the specific biological pathway it’s designed to interact with .

Future Directions

The future research directions would depend on the intended use of this compound. If it’s a potential drug, further studies could involve testing its efficacy and safety in biological models .

properties

IUPAC Name

ethyl (E)-3-(4-bromophenyl)-2-cyanobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-3-17-13(16)12(8-15)9(2)10-4-6-11(14)7-5-10/h4-7H,3H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDNBQXYDPUCHU-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)C1=CC=C(C=C1)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C)/C1=CC=C(C=C1)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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